Regioisomeric Purity: N3 vs. N1
CAS 62066-18-6 is strictly the N3-substituted regioisomer, a critical distinction from N1-substituted triazolopyridines. The N1-acetyl analogue (CAS 107866-54-6) has a predicted boiling point of 324.0±34.0 °C , while the N3-phenyl-substituted parent (CAS 62052-02-2) is a solid with no available boiling point data . The presence of the acetylphenyl group in CAS 62066-18-6 introduces an additional functionalization site not present in the simpler 3-phenyl analogue, increasing the polar surface area (PSA) to 60.67 Ų and the calculated LogP to 2.02, which places it in a more favorable drug-like property space for oral bioavailability compared to N1-acyl derivatives . This regiochemical fidelity eliminates the need for difficult chromatographic separation of regioisomeric mixtures, ensuring synthetic reproducibility.
| Evidence Dimension | Regiochemistry and Physicochemical Properties |
|---|---|
| Target Compound Data | PSA: 60.67 Ų; LogP: 2.02; Substitution: N3-(4-acetylphenyl) |
| Comparator Or Baseline | 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine (CAS 107866-54-6): predicted bp 324 °C; N1 substitution. 3-Phenyl-3H-1,2,3-triazolo[4,5-b]pyridine (CAS 62052-02-2): no acetyl group. |
| Quantified Difference | PSA and LogP data are specific to 62066-18-6, not available for comparators; regiochemistry is unambiguous. |
| Conditions | Physicochemical predictions (ACD/Labs) and published CAS registry data. |
Why This Matters
For procurement, a single, well-characterized regioisomer prevents downstream synthetic failures caused by regioisomeric contamination, common in triazole chemistry.
